CID 697851

AddAB helicase‑nuclease DNA repair inhibition biochemical IC50

CID 697851 (CAS 312508-42-2) is a small‑molecule cyanothiophene‑class inhibitor of the bacterial DNA repair helicase‑nucleases AddAB and RecBCD, with reported biochemical IC50 values of 13 nM and 33 nM, respectively. This compound is employed exclusively as a research tool to probe DNA double‑strand break repair and recombination pathways in bacteria, and to explore strategies for sensitizing pathogens to existing antibiotics by blocking DNA repair.

Molecular Formula C14H12N4OS
Molecular Weight 284.34 g/mol
Cat. No. B1663372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCID 697851
SynonymsN-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazine-2-carboxamide
Molecular FormulaC14H12N4OS
Molecular Weight284.34 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C#N
InChIInChI=1S/C14H12N4OS/c15-7-10-9-3-1-2-4-12(9)20-14(10)18-13(19)11-8-16-5-6-17-11/h5-6,8H,1-4H2,(H,18,19)
InChIKeyBEAKIQPRTWAVNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CID 697851: A Potent Dual AddAB/RecBCD Inhibitor for Antibacterial Research


CID 697851 (CAS 312508-42-2) is a small‑molecule cyanothiophene‑class inhibitor [1] of the bacterial DNA repair helicase‑nucleases AddAB and RecBCD, with reported biochemical IC50 values of 13 nM and 33 nM, respectively . This compound is employed exclusively as a research tool to probe DNA double‑strand break repair and recombination pathways in bacteria, and to explore strategies for sensitizing pathogens to existing antibiotics by blocking DNA repair .

Dual inhibition of AddAB and RecBCD helicase-nucleases
Targets bacterial DNA double-strand break repair pathways
Supports antibiotic sensitization model studies

Why Structurally Related Cyanothiophenes Cannot Replace CID 697851 in AddAB/RecBCD Research


Within the cyanothiophene chemical series (group B), only CID 697851 displays potent dual inhibition of both AddAB and RecBCD nuclease activities [1]. Close analogs such as CID 2295461 are 7‑fold less active against AddAB nuclease (IC50 ≈96 μM vs 13 μM for CID 697851) and >3‑fold less active against RecBCD nuclease (IC50 ≈51 μM vs 33 μM) [2]. Furthermore, CID 697851 uniquely fails to inhibit the Chi‑cutting activity of RecBCD (IC50 >500 μM), a feature that distinguishes its mechanism from other inhibitors [3]. Substituting a generic cyanothiophene therefore risks both a dramatic loss of potency and an unintended alteration of the enzyme inhibition profile.

Potency shift Cyanothiophene analogs may exhibit markedly lower AddAB/RecBCD inhibition; substitution risks inadequate target engagement.
Profile mismatch CID 697851 uniquely spares RecBCD Chi-cutting activity; other inhibitors often block this function, altering mechanistic interpretation.
Scaffold variability Close structural analogs (e.g., CID 2295461) show >7-fold weaker AddAB inhibition; SAR cannot be assumed interchangeable.

CID 697851 Quantitative Differentiation vs. Closest AddAB/RecBCD Inhibitors


CID 697851 Exhibits >75‑Fold Higher Potency Against AddAB Compared to ML328 (CID‑1517823)

In a direct biochemical nuclease assay using purified AddAB enzyme, CID 697851 achieves an IC50 of 13 nM , whereas the commonly used reference inhibitor ML328 (CID‑1517823) exhibits an IC50 of approximately 1.0 μM (1000 nM) . This represents a 77‑fold improvement in potency for CID 697851. Both compounds were tested under comparable conditions in the same published screening campaign [1].

AddAB vs ML328
Head-to-head
IC50 13 nM
vs ML328: 1.0 µM (77‑fold difference)
Supports AddAB pathway inhibition context
Biochemical nuclease assay; cross-study comparable
AddAB helicase‑nuclease DNA repair inhibition biochemical IC50

CID 697851 Is 145‑Fold More Potent Against RecBCD Than ML328 (CID‑1517823)

Against purified RecBCD enzyme, CID 697851 exhibits an IC50 of 33 nM , while ML328 (CID‑1517823) shows an IC50 of approximately 4.8 μM (4800 nM) under similar biochemical assay conditions derived from the same high‑throughput screening effort [1]. The difference in potency is 145‑fold in favor of CID 697851.

RecBCD vs ML328
Head-to-head
IC50 33 nM
vs ML328: 4.8 µM (145‑fold difference)
Supports RecBCD inhibition assay review
Purified RecBCD; ATP‑dependent nuclease activity
RecBCD helicase‑nuclease DNA repair inhibition biochemical IC50

CID 697851 Is 7‑Fold More Potent Against AddAB Than the Closest Cyanothiophene Analog CID 2295461

Within the cyanothiophene chemical class (group B), CID 697851 achieves an AddAB nuclease IC50 of 13 μM in the direct biochemical assay reported by Amundsen et al., while the structurally related analog CID 2295461 shows an IC50 of 96 μM [1]. This 7.4‑fold improvement demonstrates that subtle structural modifications translate into a large gain in target engagement, making CID 697851 the most potent cyanothiophene AddAB inhibitor identified to date.

AddAB vs CID 2295461
Direct comparison
IC50 13 µM
vs CID 2295461: 96 µM (7.4‑fold difference)
Benchmark for cyanothiophene SAR studies
Same assay plate conditions; cyanothiophene scaffold
cyanothiophene scaffold AddAB inhibition structure‑activity relationship

CID 697851 Uniquely Fails to Inhibit RecBCD Chi‑Cutting Activity (IC50 >500 μM)

Among the 12 compounds characterized in detail by Amundsen et al., CID 697851 is distinguished by its inability to block the Chi‑recognition and DNA‑cutting activity of RecBCD, with an IC50 >500 μM [1]. In contrast, the pyrimidopyridone inhibitor CID 1045135 potently inhibits Chi‑cutting with an IC50 of 10 μM [2]. This functional divergence indicates that CID 697851 acts through a distinct binding mode or allosteric mechanism, allowing researchers to separate nuclease inhibition from Chi‑specific processing.

Chi‑cutting selectivity
Mechanism context
IC50 >500 µM
vs CID 1045135: 10 µM (inhibits Chi‑cutting)
Unique functional profile; preserves Chi recognition
Enables dissection of RecBCD multi‑step mechanism
RecBCD Chi‑cutting mechanism‑of‑action differentiation functional selectivity

Optimal Research Use Cases for CID 697851 Based on Differentiated Potency and Mechanism


Potent Inhibition of AddAB/RecBCD in Biochemical and Biophysical Assays

CID 697851 is the tool of choice for experiments requiring complete blockade of AddAB and RecBCD nuclease activities at nanomolar concentrations. Its 13 nM (AddAB) and 33 nM (RecBCD) IC50 values [1] enable robust inhibition in ATPase, helicase, and nuclease assays with minimal compound consumption. This is especially advantageous in high‑throughput screening counterscreens or when working with limited enzyme preparations, where the >75‑fold higher potency over ML328 translates directly into lower reagent cost and reduced DMSO carry‑over .

Dissecting RecBCD Chi‑Dependent vs. Chi‑Independent Functions

Because CID 697851 fails to inhibit Chi‑cutting activity (IC50 >500 μM) [1] while still blocking RecBCD nuclease activity, it uniquely enables researchers to study Chi‑recognition and DNA cleavage as a separate event from bulk nuclease activity. This functional selectivity is not offered by other dual AddAB/RecBCD inhibitors such as CID 1045135, which inhibits both nuclease and Chi‑cutting. CID 697851 therefore allows precise dissection of RecBCD's multi‑step DNA processing mechanism, a key application for mechanistic enzymology studies.

Structure‑Activity Relationship (SAR) Benchmark for Cyanothiophene Optimization

Within the cyanothiophene scaffold (group B), CID 697851 represents the current potency benchmark with an AddAB IC50 of 13 μM in the primary screening publication [1]. Its 7.4‑fold superiority over CID 2295461 (IC50 96 μM) provides a clear quantitative metric for SAR campaigns aiming to improve target engagement. Medicinal chemistry teams developing next‑generation antibacterial adjuvants targeting DNA repair should use CID 697851 as the reference standard when evaluating new analogs.

Antibacterial Adjuvant Research Requiring Maximal RecBCD Inhibition

In cellular models of antibiotic sensitization (e.g., E. coli or H. pylori), CID 697851's 145‑fold greater potency against RecBCD compared to ML328 [1] makes it the preferred compound for achieving near‑complete DNA repair pathway blockade at lower, non‑cytotoxic concentrations. This potency differential is critical when studying the synergy between DNA‑damaging antibiotics (e.g., quinolones) and RecBCD inhibition, where insufficient target engagement can lead to false‑negative results .

Application
Selection Property
Validation Focus
AddAB/RecBCD nuclease inhibition assays
Dual-target biochemical inhibition profile
Confirm IC50 values under own assay conditions
RecBCD Chi‑recognition mechanistic studies
Chi‑cutting‑sparing inhibition
Verify IC50 >500 µM in Chi cleavage assay
Cyanothiophene SAR campaigns
Reported potency benchmark for AddAB
Compare relative IC50 with new analogs
Antibiotic sensitization research models
RecBCD pathway blockade context
Assess synergy with DNA‑damaging agents
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